molecular formula C19H29N3O B2808566 N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide CAS No. 915889-69-9

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B2808566
CAS No.: 915889-69-9
M. Wt: 315.461
InChI Key: AWYBBMLOBSOWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihistamines, antipsychotics, antidepressants, and anti-inflammatory drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl group, and a cyclohexylethyl group. The exact arrangement of these groups would depend on the specific synthesis process used .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various types of substitution reactions . The exact reactions that this compound could undergo would depend on the specific conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazine derivatives are generally solid at room temperature and have relatively high melting points . They are also typically soluble in organic solvents .

Scientific Research Applications

1. Use as a β-Secretase (BACE1) Inhibitor

A study by Edraki et al. (2015) synthesized a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, including ones similar to N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide. These compounds were evaluated as β-secretase (BACE1) inhibitors, which are significant in Alzheimer's research. One of the derivatives demonstrated superior BACE1 inhibition, suggesting potential applications in treating Alzheimer's disease (Edraki et al., 2015).

2. Potential Treatment of HIV

Weng et al. (2011) studied a series of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, closely related to this compound, for their potential in treating HIV. These compounds exhibited cell-cell fusion inhibitory activities, indicating their potential as anti-HIV agents (Weng et al., 2011).

3. Androgen Receptor Antagonist Properties

Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives, which includes compounds structurally similar to this compound. They found that these compounds act as androgen receptor (AR) antagonists. Particularly, one compound exhibited strong antiandrogenic activity, suggesting potential use in the treatment of prostate cancer (Kinoyama et al., 2005).

4. Synthesis for Cardiotonic Agents

Nate et al. (1987) explored the synthesis of derivatives similar to this compound for their application as cardiotonic agents. They found that certain derivatives showed potent positive inotropic activity, which could be beneficial in developing new cardiotonic drugs (Nate et al., 1987).

Safety and Hazards

Like all chemicals, piperazine derivatives should be handled with care. They can cause irritation if they come into contact with the skin or eyes, and they can be harmful if swallowed or inhaled . Always follow safety guidelines when handling chemicals.

Properties

IUPAC Name

N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYBBMLOBSOWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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